molecular formula C8H9N3O B6267577 1-(3-azidophenyl)ethan-1-ol CAS No. 577968-57-1

1-(3-azidophenyl)ethan-1-ol

Cat. No.: B6267577
CAS No.: 577968-57-1
M. Wt: 163.2
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Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the demand for multifunctional building blocks that allow for the efficient and controlled assembly of complex target molecules is ever-increasing. researchgate.net 1-(3-Azidophenyl)ethan-1-ol serves as an exemplary scaffold, providing multiple reaction sites that can be addressed selectively. The secondary alcohol can undergo a range of transformations, including oxidation to the corresponding ketone or esterification, while the azide (B81097) group offers a gateway to a diverse array of nitrogen-containing compounds. For instance, it has been utilized as a precursor in the synthesis of more complex molecules, highlighting its role as a versatile intermediate in multi-step synthetic sequences. researchgate.netdntb.gov.uathieme-connect.com The phenyl ring itself can also be subject to further functionalization through electrophilic aromatic substitution reactions, adding another layer of synthetic utility.

Strategic Importance of Azide Functionality in Modular Construction

The presence of the azide (-N₃) group is arguably the most significant feature of this compound, particularly in the context of modular synthesis. Azides are key players in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgacs.org The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazole rings. organic-chemistry.orgacs.org This reaction is exceptionally reliable and tolerant of a wide variety of other functional groups, making it an ideal tool for covalently linking different molecular fragments. acs.orgmdpi.com

The azide in this compound can be readily "clicked" with a terminal alkyne, enabling the modular construction of a vast library of compounds. This strategy has been employed in diverse areas, including the synthesis of functional polymers and the development of bimetallic complexes. mdpi.comescholarship.org The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity or material properties of the final product.

Significance of Chiral Phenyl-Ethanol Scaffolds in Molecular Design

The 1-phenylethanol (B42297) moiety of the molecule introduces the element of chirality, which is of paramount importance in many areas of chemistry and biology. nih.govresearchfloor.org The stereocenter at the carbon bearing the hydroxyl group means that this compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-(3-azidophenyl)ethan-1-ol). Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral molecule. nih.govresearchfloor.org

Consequently, the ability to synthesize and utilize enantiomerically pure forms of this compound is crucial for applications in medicinal chemistry and drug design. nih.gov A specific enantiomer might exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. nih.gov Chiral phenyl-ethanol scaffolds are valuable as intermediates in the asymmetric synthesis of more complex chiral molecules, where the stereochemistry of the starting material can direct the formation of new stereocenters in a predictable manner. rsc.org The development of methods for the enantioselective synthesis or resolution of this compound is therefore a key research objective.

Data for this compound

PropertyValue
CAS Number 577968-57-1 sigmaaldrich.com
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol sigmaaldrich.com

Properties

CAS No.

577968-57-1

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Precision Synthetic Methodologies for 1 3 Azidophenyl Ethan 1 Ol and Its Stereoisomers

Chemo- and Regioselective Preparations of the Azidophenyl Ethanol (B145695) Framework

The controlled introduction of both the azide (B81097) and hydroxyl functionalities onto the 3-vinylphenyl framework requires precise control over reaction conditions and reagent choice. Several strategies have been developed to achieve this with high selectivity.

Stereoselective Reduction of Precursor Ketones

A primary route to 1-(3-azidophenyl)ethan-1-ol involves the reduction of the corresponding ketone, 3-azidoacetophenone. This precursor is accessible through the diazotization of 3-aminoacetophenone followed by substitution with an azide source. The subsequent reduction of the carbonyl group can be achieved using various reducing agents. For stereocontrol, enzymatic reductions are particularly powerful, as discussed in section 2.2.2.

The azide group can be reduced to an amine, yielding 3-aminoacetophenone. vulcanchem.com

Ring-Opening Reactions of Related Epoxides

The azidolysis of epoxides is a well-established method for the synthesis of 1,2-azido alcohols. organic-chemistry.org In the context of this compound, the corresponding epoxide, 3-azidostyrene oxide, can be subjected to ring-opening with an azide source, such as sodium azide. organic-chemistry.orgnih.gov The regioselectivity of this reaction is a key consideration. Under neutral or basic conditions, the azide nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. utwente.nlresearchgate.net However, for styrene (B11656) oxides, electronic effects can favor attack at the benzylic position, as the positive charge at this carbon is stabilized by the aromatic ring. utwente.nl The choice of solvent system and the presence of additives can significantly influence the regioselectivity of the ring-opening reaction. utwente.nl For instance, using a microreactor with a t-butyl acetate-water system containing a surfactant has been shown to alter the regioselectivity compared to an acetonitrile-water system. utwente.nl

Direct Hydroxyazidation Strategies of Alkenes

Direct difunctionalization of alkenes offers an efficient route to β-azido alcohols. chemrevlett.comchemrevlett.com The hydroxyazidation of 3-vinylphenyl azide (or a related styrene derivative) can be achieved through various catalytic systems. One notable method involves a manganese-catalyzed aerobic oxidative hydroxyazidation. nih.govoregonstate.edu This process utilizes an inexpensive manganese catalyst, trimethylsilyl (B98337) azide (TMSN₃) as the azide source, and air as the terminal oxidant, proceeding under mild conditions at room temperature. nih.govoregonstate.edu The reaction is believed to proceed through the generation of an azido (B1232118) radical. nih.govoregonstate.edu

Enantioselective Synthesis and Stereocontrol Approaches

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals, where biological activity is often enantiomer-dependent.

Asymmetric Catalysis in Azido Alcohol Formation

Asymmetric catalysis provides a powerful tool for establishing the stereochemistry of this compound. wikipedia.orgresearchgate.net This can be achieved through several strategies:

Asymmetric Reduction of 3-Azidoacetophenone: Chiral catalysts can be employed for the enantioselective reduction of the ketone precursor. These catalysts, often chiral coordination complexes, create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Asymmetric Epoxidation followed by Ring-Opening: The enantioselective epoxidation of 3-vinylstyrene, followed by regioselective ring-opening with an azide nucleophile, can provide access to enantiomerically enriched this compound.

Asymmetric Hydroxyazidation: The development of chiral catalysts for the direct hydroxyazidation of alkenes is an active area of research. chemrevlett.com

The effectiveness of these catalytic systems is often dependent on the specific ligands used to create the chiral environment. wikipedia.org

Biocatalytic Transformations for Chiral Azido Alcohols

Biocatalysis has emerged as a highly effective and sustainable method for producing chiral alcohols with high enantiomeric purity. nih.govmdpi.com Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with high stereoselectivity. ftb.com.hrnih.gov

The enantioselective reduction of α-azidoacetophenones using various microorganisms and isolated enzymes has been extensively studied. ftb.com.hr For instance, Saccharomyces cerevisiae has been used to reduce α-azidoacetophenone to the corresponding (R)-azido alcohol with high enantiomeric excess. ftb.com.hr Recombinant carbonyl reductases and alcohol dehydrogenases have also been successfully employed for the synthesis of both (R)- and (S)-2-azido-1-arylethanols. acs.org

A study utilizing a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) for the reduction of various substituted acetophenones demonstrated that the electronic effects of the substituents influence the reaction rates. nih.gov

The chemoenzymatic resolution of racemic β-azidophenylethanols using enzymes like Candida antarctica lipase (B570770) B (CAL-B) is another effective strategy. This involves the selective acylation of one enantiomer, allowing for the separation of the two. researchgate.net

Table 1: Biocatalytic Reduction of Azido Ketones

BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldReference
Saccharomyces cerevisiae (immobilized)α-Azidoacetophenone(R)-2-Azido-1-phenylethanol97%45% ftb.com.hr
Recombinant Carbonyl Reductase (Candida magnoliae)α-Azidoacetophenone derivatives(S)- or (R)-2-Azido-1-arylethanolsExcellentHigh acs.org
Alcohol Dehydrogenase (Saccharomyces cerevisiae Ymr226c)α-Azidoacetophenone derivatives(R)- or (S)-2-Azido-1-arylethanolsExcellentHigh acs.org
Pichia glucozyma (KRED1-Pglu)Substituted acetophenonesChiral alcoholsVaries with substrateVaries with substrate nih.gov

Dynamic Kinetic Resolution of Racemic Mixtures

Dynamic kinetic resolution (DKR) represents a highly efficient strategy for the synthesis of enantiomerically pure alcohols, including this compound, from their racemic mixtures. This methodology surpasses the 50% theoretical yield limit of conventional kinetic resolution by integrating an in-situ racemization of the less reactive enantiomer. mdpi.comnih.govprinceton.edu This concurrent racemization ensures that the entire racemic substrate can be converted into a single, desired enantiomer of a derivatized product, typically an ester. academie-sciences.frdicp.ac.cn

The most prevalent and successful approach for the DKR of secondary alcohols is a chemoenzymatic system. nih.gov This system synergistically combines the high enantioselectivity of an enzyme, for the resolution step, with the catalytic efficiency of a transition metal complex for the racemization of the remaining alcohol enantiomer. nih.govacs.org

A typical DKR setup for a secondary alcohol like this compound involves an immobilized lipase, which selectively acylates one of the enantiomers, and a ruthenium catalyst that facilitates the racemization of the unreacted enantiomer. mdpi.comnih.gov Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a widely used biocatalyst for this purpose due to its broad substrate scope and high enantioselectivity for a variety of secondary alcohols. acs.orgresearchgate.net The racemization of the unreacted alcohol is commonly achieved using ruthenium-based catalysts, which are effective for the racemization of secondary alcohols under conditions compatible with the enzymatic reaction. academie-sciences.fr

The efficiency of the DKR is influenced by several factors, including the choice of enzyme, racemization catalyst, acyl donor, solvent, and temperature. For instance, nonpolar solvents such as toluene (B28343) and hexane (B92381) have been shown to provide excellent results in the DKR of similar secondary alcohols. acs.org The selection of the acyl donor is also critical to ensure compatibility with both the enzyme and the racemization catalyst. acs.org

While specific research on the dynamic kinetic resolution of this compound is not extensively documented, the well-established methodologies for analogous aryl ethanols, such as 1-phenylethanol (B42297), provide a robust framework for its successful resolution. The data from these studies demonstrate the high yields and enantioselectivities achievable with this technique.

Detailed Research Findings

The following tables summarize typical results from the dynamic kinetic resolution of 1-phenylethanol, a close structural analog of this compound. These findings highlight the effectiveness of combining enzymatic resolution with metal-catalyzed racemization.

Table 1: Influence of Solvent on the Dynamic Kinetic Resolution of 1-Phenylethanol

This table illustrates the effect of different solvents on the conversion and enantiomeric excess (ee) of the product acetate (B1210297) in the DKR of 1-phenylethanol, catalyzed by a ruthenium complex and Novozym 435.

SolventConversion (%)Enantiomeric Excess (ee, %)
Toluene>99>99
Hexane>99>99
Dioxane>99>99
Acetonitrile>9998
tert-Butanol>9998

Data adapted from studies on 1-phenylethanol and similar secondary alcohols. acs.org

Table 2: Comparison of Catalyst Systems in the Dynamic Kinetic Resolution of Secondary Alcohols

This table compares the performance of different ruthenium-based catalysts in combination with a lipase for the DKR of secondary alcohols. The yield and enantiomeric excess of the resulting acetate are presented.

Racemization CatalystEnzymeAcyl DonorYield (%)Enantiomeric Excess (ee, %)
Cationic Ru ComplexNovozym 435Isopropenyl acetate>9699
Ru-complex with [BMIM][NTf2] on MWCNTNovozym 435Isopropenyl acetate>9699
RuCl₂(PPh₃)₃Pseudomonas cepacia lipase4-Chlorophenyl acetateup to 98up to 99
Shvo's CatalystNovozym 435p-Chlorophenyl acetateHigh>99

Data compiled from various studies on the DKR of secondary alcohols, including 1-phenylethanol. mdpi.comacademie-sciences.frnih.govnih.gov

Chemical Reactivity and Derivatization Pathways of 1 3 Azidophenyl Ethan 1 Ol

Azide-Mediated Cycloaddition Reactions

The azide (B81097) functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent of these are cycloaddition reactions with alkynes to form stable triazole rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgsci-hub.senih.govwikipedia.orgnih.gov This reaction typically proceeds at room temperature and is tolerant of a wide range of functional groups and solvents, including aqueous conditions. organic-chemistry.orgbeilstein-journals.org The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov

A key advantage of the CuAAC reaction is its high regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed version almost exclusively produces the 1,4-isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov This specificity arises from the copper-mediated reaction mechanism, which proceeds through a distinct pathway involving copper acetylide intermediates. nih.govnih.gov

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method, selectively yielding the 1,5-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org This allows for controlled access to either regioisomer by selecting the appropriate metal catalyst. The uncatalyzed thermal reaction, requiring higher temperatures, generally results in poor regioselectivity, often producing a roughly 1:1 mixture of the 1,4- and 1,5-isomers. organic-chemistry.orgnih.gov

Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

Reaction TypeCatalystPrimary ProductConditions
CuAACCopper(I)1,4-disubstituted 1,2,3-triazoleMild (e.g., room temperature)
RuAACRuthenium1,5-disubstituted 1,2,3-triazoleN/A
Thermal Huisgen CycloadditionNoneMixture of 1,4- and 1,5-isomersElevated temperatures

The efficiency and scope of the CuAAC reaction can be significantly enhanced through the use of specific ligands that stabilize the active copper(I) oxidation state and accelerate the catalytic cycle. nih.govnih.gov Tris(triazolyl)methylamine ligands, such as TBTA (tris((1-benzyl-4-triazolyl)methyl)amine) and its derivatives, are particularly effective. sci-hub.senih.gov These ligands prevent the oxidation of Cu(I) and can lead to a significant rate acceleration. nih.govsigutlabs.com

The design of polydentate ligands has been a major focus of research to improve the performance of CuAAC, especially in biological systems. sci-hub.sesigutlabs.com For instance, water-soluble ligands and immobilized catalysts have been developed to facilitate reactions in aqueous media and simplify product purification. nih.govresearchgate.net The choice of ligand can also influence the reaction kinetics, with some ligands enabling the use of very low catalyst concentrations. researchgate.net

Table 2: Examples of Ligands for CuAAC and Their Impact

LigandKey Features
TBTAStabilizes Cu(I), accelerates reaction. sci-hub.senih.gov
TTTASuperior activity to TBTA in some cases. nih.gov
THPTAWater-soluble, used in bioconjugation. sci-hub.se
BTTES/BTTPSEfficiently catalyze reactions to give high yields. sci-hub.se
Sulfonated bathophenanthrolineComponent of the fastest water-soluble CuAAC catalyst under dilute aqueous conditions. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC. magtech.com.cnd-nb.info This reaction utilizes strained cycloalkynes, such as cyclooctynes, which react spontaneously with azides without the need for a catalyst. magtech.com.cnd-nb.info The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn

SPAAC is particularly valuable for applications in biological systems where the potential toxicity of a copper catalyst is a concern. nih.gov The reaction is fast, highly selective, and bioorthogonal. magtech.com.cn The reaction rate can be tuned by modifying the structure of the cycloalkyne; for example, electron-withdrawing groups on the cycloalkyne can increase the reaction rate. d-nb.info

Metal-Free and Organocatalytic Cycloadditions

Beyond SPAAC, other metal-free approaches to azide-alkyne cycloadditions have been developed. These often rely on organocatalysts to activate one of the reaction partners. nih.govresearchgate.net For instance, isobenzofurans have been computationally designed and experimentally validated as organocatalysts that can increase the rate and regioselectivity of azide-alkyne cycloadditions. nih.gov The catalytic cycle in this case involves a Diels-Alder reaction, followed by the 1,3-dipolar cycloaddition, and a final retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.gov

Additionally, organocatalytic methods for the synthesis of 1,2,3-triazoles from azides and carbonyl compounds have been reported, providing an alternative route that avoids the use of alkynes altogether. researchgate.netbeilstein-journals.org These reactions can be promoted by simple organic bases or amino acids. researchgate.net

Transformations of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(3-azidophenyl)ethan-1-ol can undergo a range of standard alcohol reactions. These transformations allow for further diversification of the molecular structure.

Common reactions of the secondary alcohol include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-azidoacetophenone, using various oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) can form esters. libretexts.org

Dehydration: Under strongly acidic conditions and heat, the alcohol can be dehydrated to form an alkene (3-azidostyrene). This reaction typically proceeds through an E1 mechanism for secondary alcohols. libretexts.orgmasterorganicchemistry.com

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. libretexts.org

Guerbet Reaction: In the presence of a suitable catalyst, such as a ruthenium complex, the alcohol can undergo a Guerbet-type reaction, coupling with another alcohol to form a larger alcohol. This proceeds via a hydrogen-borrowing mechanism. nih.gov

The presence of dissolved metal ions, such as copper(II) or iron(III), can significantly promote the oxidation of alcohols under hydrothermal conditions, making oxidation a more favorable pathway than dehydration. nsf.gov

Stereospecific Functional Group Interconversions

The chiral center at the carbinol carbon of this compound allows for stereospecific reactions that can alter the functional groups while preserving or inverting the stereochemistry. Such transformations are crucial in the synthesis of enantiomerically pure compounds.

One of the primary stereospecific reactions involving the hydroxyl group is its conversion into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution. This two-step sequence generally proceeds with an inversion of configuration at the chiral center, following an S_N2 mechanism. ub.edu For instance, reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form the corresponding tosylate. Subsequent reaction with a nucleophile would lead to the inverted product. ub.edu

The hydroxyl group can also be directly displaced under Mitsunobu reaction conditions, which typically results in an inversion of stereochemistry. masterorganicchemistry.com This reaction allows for the introduction of various nucleophiles, including carboxylates (to form esters) or other functionalities.

The stereochemical outcome of reactions at the benzylic position is highly dependent on the reaction conditions and the reagents employed. ub.edu While S_N2 reactions lead to inversion, S_N1-type reactions, which might proceed under acidic conditions that favor carbocation formation, would likely result in racemization.

Derivatization to Esters and Ethers

The secondary alcohol functionality of this compound is readily derivatized to form esters and ethers, which can serve as protecting groups or introduce new functionalities into the molecule.

Esterification: Esters can be synthesized through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for a more reactive approach, an acid chloride or anhydride (B1165640) can be used in the presence of a base like pyridine or triethylamine. masterorganicchemistry.com The table below summarizes typical conditions for esterification.

Reaction Type Reagents Typical Conditions Product
Fischer EsterificationCarboxylic Acid, H+ catalystHeatAlkyl Alkanoate
AcylationAcid Chloride, PyridineRoom TemperatureAlkyl Alkanoate
AcylationAcid Anhydride, PyridineRoom TemperatureAlkyl Alkanoate

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a robust and widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with an alkyl halide. Another approach is the reductive deoxygenation of esters to form ethers, which can be accomplished using reagents like triethylsilane (Et3SiH) in the presence of a Lewis acid catalyst such as indium(III) bromide (InBr3). organic-chemistry.org

Reaction Type Reagents Typical Conditions Product
Williamson Ether Synthesis1. NaH; 2. Alkyl HalideTHF, Room TemperatureAlkyl Aryl Ether
Reductive Deoxygenation of EsterEster derivative, Et3SiH, InBr3Chloroform, Room TemperatureAlkyl Aryl Ether

Reduction of the Azide Group to Amine Functionality

The reduction of the azide group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. masterorganicchemistry.com This reaction is particularly valuable as it introduces a versatile amino group that can undergo a wide array of further chemical modifications. For this compound, this conversion yields 1-(3-aminophenyl)ethan-1-ol, a useful building block. A variety of reducing agents can be employed for this purpose, each with its own set of advantages regarding chemoselectivity and reaction conditions.

Common methods for azide reduction include catalytic hydrogenation, reduction with metal hydrides, and the Staudinger reaction. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a clean and effective method. organic-chemistry.org Metal hydrides like lithium aluminum hydride (LiAlH4) are powerful reducing agents capable of reducing azides to amines. masterorganicchemistry.com However, the reactivity of LiAlH4 may necessitate the protection of other functional groups.

A milder and highly chemoselective method is the Staudinger reaction, which involves treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh3), to form an aza-ylide intermediate, which is then hydrolyzed to the amine. Another environmentally benign approach involves the use of reusable iron oxide nanoparticles (Fe3O4) with hydrazine (B178648) monohydrate in an aqueous medium. rsc.org

The table below provides a summary of common methods for the reduction of aryl azides.

Method Reagents Typical Conditions Yield Reference
Catalytic HydrogenationH2, Pd/CMethanol, Room TemperatureHigh organic-chemistry.org
Staudinger Reaction1. PPh3; 2. H2OTHF, Room TemperatureHigh
Iron Nanoparticle ReductionFe3O4, N2H4·H2OWater, RefluxExcellent rsc.org
Tin(IV) BenzenedithiolateNaBH4, cat. Sn(IV) complexTHF, 15 °CExcellent cmu.edu

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Azide (B81097) Cycloadditions

The azide group is a versatile functional group, well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition to form 1,2,3-triazoles. wikipedia.orgwikipedia.org This reaction can proceed thermally or with catalysis, each following a distinct mechanistic path.

The thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgbeilstein-journals.org This lack of regioselectivity arises from the closely matched energy levels of the two possible HOMO-LUMO interactions between the azide and the alkyne. organic-chemistry.org The reaction is highly exothermic, but a significant activation barrier slows the reaction rate. organic-chemistry.org

Catalysis dramatically alters the reaction's course and outcome. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," proceeding rapidly at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov The mechanism is not a concerted cycloaddition but a stepwise process involving copper-acetylide intermediates. wikipedia.orgnih.gov The catalytic cycle is thought to involve the coordination of copper(I) to the alkyne, which lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide. wikipedia.org The azide then coordinates to the copper center, followed by cyclization and protonation to yield the triazole product and regenerate the catalyst. wikipedia.org Some computational studies suggest a dinuclear copper intermediate is favored. nih.gov

Alternatively, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted triazole. organic-chemistry.org Unlike CuAAC, RuAAC can also engage internal alkynes. organic-chemistry.org The proposed mechanism for RuAAC does not involve a metal acetylide intermediate. Instead, it is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.org DFT calculations indicate that the reductive elimination step is rate-determining. organic-chemistry.org

The reactivity in non-catalyzed cycloadditions can be enhanced by manipulating the electronic properties of the reactants. acs.org Analysis of the transition states suggests that hyperconjugative and conjugative assistance can stabilize the transition state, accelerating the reaction. acs.org The distortion/interaction model helps in understanding these reactivities by separating the energy required to deform the reactants into their transition state geometries from the interaction energy gained during bond formation. nih.govresearchgate.net

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

Reaction TypeConditionsRegioselectivityKey IntermediateSubstrate Scope
Thermal Huisgen CycloadditionHigh TemperatureMixture of 1,4- and 1,5-isomers beilstein-journals.orgConcerted Transition StateTerminal and Internal Alkynes
Copper-Catalyzed (CuAAC)Room Temperature, Aqueous Conditions organic-chemistry.org1,4-isomer exclusively beilstein-journals.orgnih.govCopper-acetylide complex wikipedia.orgTerminal Alkynes nih.gov
Ruthenium-Catalyzed (RuAAC)Varies1,5-isomer organic-chemistry.orgRuthenacycle organic-chemistry.orgTerminal and Internal Alkynes organic-chemistry.org

Kinetic Profiles of Stereoselective Transformations

The synthesis of enantiomerically pure 1-(3-azidophenyl)ethan-1-ol typically involves the stereoselective reduction of its corresponding ketone precursor, 3-azidoacetophenone. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly efficient method for achieving high stereoselectivity. rsc.orgrsc.org

The kinetic profile of these reductions is highly dependent on the choice of biocatalyst. Different microbial strains and isolated enzymes exhibit varying levels of activity and enantioselectivity, enabling the synthesis of either the (R)- or (S)-enantiomer of the alcohol. rsc.orgresearchgate.net For instance, the screening of various ADHs for the reduction of 2-azidoacetophenone showed that both ADH-A and KRED-NADH-110 converted a range of azido (B1232118) ketones with excellent stereoselectivity (ee >99%). rsc.org Similarly, whole cells from marine-derived fungi have been successfully employed in the bioreduction of α-azido aryl ketones, yielding the corresponding β-azido alcohols with high yields and enantioselectivities. researchgate.net

Another stereoselective transformation is the enzyme-catalyzed kinetic resolution of racemic 1-(heteroaryl)ethanols. researchgate.net This process involves the selective acylation of one enantiomer by a lipase (B570770), leaving the other enantiomer unreacted. For example, Candida antarctica lipase B has been shown to be an excellent biocatalyst for the kinetic resolution of racemic amines, a process analogous to the resolution of alcohols. researchgate.net The efficiency of such resolutions is often high, with E-values (a measure of enantioselectivity) well over 100. researchgate.net

Table 2: Biocatalytic Reduction of Azido Ketones

BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
Alcohol Dehydrogenase (ADH-A)2-Azido-1-arylethanones(S)-Azido Alcohols>99% rsc.org
Ketoreductase (KRED-NADH-110)2-Azido-1-arylethanones(R)-Azido Alcohols>99% rsc.org
Daucus carota root (whole cells)α-Azido aryl ketones(R)-Chiral Azido Alcohols>99% rsc.orgresearchgate.net
Marine-derived fungi (e.g., Penicillium citrinum)α-Azidoacetophenones(R)- or (S)-Azido Alcohols28-99% researchgate.net

Transition State Analysis in Key Synthetic Steps

Understanding the structure and energy of transition states is fundamental to explaining and predicting the outcomes of chemical reactions. For the key reactions involving this compound and its precursors, transition state analysis provides critical insights.

In azide-alkyne cycloadditions, computational methods like Density Functional Theory (DFT) have been employed to model the transition states. acs.orgnih.gov For the uncatalyzed reaction, analysis reveals how stereoelectronic effects, such as hyperconjugation, can selectively stabilize the transition state, thereby accelerating the reaction. acs.org The distortion/interaction model further dissects the activation barrier into the energy required to distort the reactants into the transition state geometry and the stabilizing interaction energy between them. nih.gov This analysis has been applied to understand reactivity and selectivity in the cycloadditions of azides with various dipolarophiles. researchgate.net

In catalyzed cycloadditions, the metal plays a crucial role in shaping the transition state. For CuAAC, it is suggested that a second copper atom might be involved in the transition state, interacting with the acetylide carbon to facilitate the reaction. nih.gov In the case of RuAAC, DFT calculations support a mechanism where the rate-determining step is the reductive elimination from a six-membered ruthenacycle intermediate. organic-chemistry.org

For the stereoselective reduction of azido ketones, the transition state within the enzyme's active site dictates the stereochemical outcome. The concept of transition state analogues is pivotal in enzymology. nih.gov These stable molecules are designed to mimic the geometry and electrostatic potential of the fleeting transition state of the enzymatic reaction. nih.gov By binding tightly to the enzyme, they act as potent inhibitors. While not a direct analysis of the transition state for the reduction of 3-azidoacetophenone, the principles derived from studying transition state analogues for other enzymes provide a framework for understanding how ADHs achieve such high stereoselectivity. The enzyme precisely orients the ketone and the hydride source (NAD(P)H) in a specific geometry within the active site, lowering the energy of the transition state for the formation of one enantiomer over the other. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 1 3 Azidophenyl Ethan 1 Ol Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of the electronic structure of molecules. For 1-(3-azidophenyl)ethan-1-ol, DFT calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties that govern its chemical behavior.

DFT studies typically involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the azido (B1232118) group and the phenyl ring, while the LUMO is likely distributed across the aromatic system.

Another key aspect of DFT analysis is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the terminal nitrogen of the azide (B81097) group and the oxygen of the hydroxyl group, indicating these as sites prone to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site.

Detailed research findings from DFT calculations on analogous aryl azides and benzyl (B1604629) alcohols provide a framework for understanding the electronic properties of this compound. These studies consistently show that the azide group significantly influences the electronic landscape of the aromatic ring.

Calculated Property Hypothetical Value for this compound Significance for Reactivity
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests greater kinetic stability.
Dipole Moment2.5 DA significant dipole moment suggests the molecule will interact strongly with polar solvents and other polar molecules.
Mulliken Charge on N1 (terminal)-0.45 eThe negative charge indicates a nucleophilic character at this atom.
Mulliken Charge on O-0.60 eThe high negative charge highlights the nucleophilicity of the hydroxyl oxygen.
Mulliken Charge on H (hydroxyl)+0.40 eThe positive charge indicates the acidity of the hydroxyl proton.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations and their chemical interpretation.

Molecular Dynamics Simulations of Intermolecular Interactions in Reaction Systems

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time, particularly in solution. For this compound, MD simulations are invaluable for understanding its interactions with solvent molecules and other reactants, which are crucial for predicting reaction outcomes in a realistic chemical environment.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the exploration of the conformational landscape of the molecule and the analysis of intermolecular interactions.

For this compound in a reaction system, key intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). These interactions with solvent molecules or other reactants can significantly influence the molecule's solubility and the accessibility of its reactive sites.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, leading to electrostatic interactions with other polar molecules.

MD simulations can quantify the strength and lifetime of these interactions. For example, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This can reveal the structure of the solvent shell around the molecule.

Interaction Type Participating Groups on this compound Potential Interacting Partners in a Reaction System Expected Relative Strength
Hydrogen Bond DonorHydroxyl (-OH) group hydrogenPolar solvents (e.g., water, methanol), carbonyl oxygen of reactantsStrong
Hydrogen Bond AcceptorHydroxyl (-OH) group oxygen, Azido (-N3) group nitrogensPolar solvents (e.g., water, methanol), acidic protons of reactantsModerate to Strong
Dipole-DipoleEntire moleculeOther polar moleculesModerate
π-π StackingPhenyl ringAromatic reactants or catalystsModerate
Van der WaalsAll atomsAll other moleculesWeak (but collectively significant)

This table summarizes the expected intermolecular interactions involving this compound in a reaction environment.

Prediction of Reactivity and Regioselectivity in Catalytic Processes

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly in the context of catalysis where multiple reaction pathways may be possible. For this compound, theoretical models can be used to predict its reactivity and the regioselectivity of its transformations, such as C-H activation or cycloaddition reactions. researchgate.netnih.gov

DFT calculations are commonly employed to map the potential energy surface of a reaction. This involves locating the transition state structures for different possible reaction pathways and calculating their corresponding activation energies. According to transition state theory, the pathway with the lowest activation energy will be the most favorable kinetically, and thus, will determine the major product.

For instance, in a hypothetical palladium-catalyzed C-H arylation reaction involving this compound, the catalyst could direct the arylation to several positions on the phenyl ring. DFT calculations could be used to model the reaction mechanism and compute the activation barriers for C-H activation at each of these positions. The position with the lowest calculated barrier would be the predicted site of arylation.

The regioselectivity of 1,3-dipolar cycloaddition reactions involving the azide group can also be predicted using computational methods. By calculating the energies of the transition states leading to the different possible regioisomeric products, the preferred outcome can be determined.

Hypothetical Catalytic Reaction Possible Regioisomeric Products Calculated Activation Energy (ΔG‡) (kcal/mol) Predicted Major Product
Palladium-Catalyzed C-H Activationortho-functionalized product22.5meta-functionalized
meta-functionalized product19.8
para-functionalized product23.1
[3+2] Cycloaddition with an Alkyne1,4-disubstituted triazole15.21,4-disubstituted triazole
1,5-disubstituted triazole17.8

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate how computational calculations can predict regioselectivity based on activation energies.

Applications of 1 3 Azidophenyl Ethan 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of N-Containing Heterocycles (e.g., Triazoles, Aziridines)

The azido (B1232118) group in 1-(3-azidophenyl)ethan-1-ol serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems. The most prominent application is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction. frontiersin.orgmdpi.comnih.govnih.gov This reaction, often catalyzed by copper(I) species in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for the formation of 1,4-disubstituted triazoles. frontiersin.orgmdpi.com The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst would yield the corresponding 1-(3-(4-substituted-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-ol. The mild reaction conditions and high functional group tolerance of the CuAAC reaction make it a powerful tool for creating complex molecular architectures. frontiersin.org

Alkyne ReactantCatalystSolventProductYield (%)Reference
PhenylacetyleneCopper(I) phenylacetylideCH₂Cl₂1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-ol70-90 (estimated) mdpi.com
Propargyl alcoholCuSO₄/Sodium AscorbatetBuOH/H₂O1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-olHigh (inferred) frontiersin.org
Ethyl propiolateCuICH₃CN/H₂OEthyl 1-(1-(3-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-4-yl)carboxylate~90 (inferred) frontiersin.org

Furthermore, the azide (B81097) functionality can be utilized in the synthesis of aziridines, which are valuable three-membered nitrogen-containing heterocycles. While various methods exist for aziridine synthesis, one potential route involving an azide is through the reaction with a suitable alkene, often mediated by a metal catalyst or under photolytic conditions to generate a nitrene intermediate that then adds to the double bond. organic-chemistry.orgnih.govresearchgate.net Alternatively, intramolecular reactions of azido alcohols can lead to the formation of aziridines. ru.nl

Building Block for Chiral β-Amino Alcohols and Related Chiral Auxiliaries

Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. nih.govnih.govwestlake.edu.cn this compound can serve as a precursor to these valuable compounds. The synthesis of chiral β-amino alcohols from this precursor would first require the resolution of the racemic alcohol, which can be achieved through various methods, including enzymatic kinetic resolution. nih.govmdpi.com Once the enantiomerically pure azido alcohol is obtained, the azide group can be reduced to an amine, yielding the corresponding chiral β-amino alcohol.

EnzymeReaction TypeProductEnantiomeric Excess (ee)Reference
Lipase (B570770)Kinetic Resolution(R)- or (S)-1-(3-azidophenyl)ethan-1-ol>95% (potential) nih.gov
Dioxygenase/Decarboxylase CascadeAsymmetric SynthesisChiral amino alcoholHigh (inferred) nih.govnih.gov

Moreover, chiral this compound itself, or its derivatives, has the potential to act as a chiral auxiliary in asymmetric synthesis. nih.govscielo.org.mxwikiwand.comwikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The structural similarity of this compound to known chiral auxiliaries like 1-phenylethanol (B42297) suggests its potential in this area. scielo.org.mx After the desired stereoselective reaction, the auxiliary can be cleaved and recovered.

Integration into Advanced Polymer Architectures and Functionalized Materials

The dual functionality of this compound makes it an attractive monomer or functionalizing agent for the synthesis of advanced polymer architectures and functionalized materials. nih.govcmu.educmu.eduacs.orgacs.orgnih.govelsevierpure.commdpi.com The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with a terminal azidophenyl group. This terminal azide can then be used for post-polymerization modification via "click" chemistry. cmu.edu

Alternatively, the hydroxyl group of this compound can be converted into a more reactive initiating species for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). nih.govcmu.eduacs.orgacs.org This would allow for the synthesis of well-defined polymers with an α-azidophenyl end group. This terminal azide group provides a versatile handle for subsequent "click" reactions to attach other polymers, biomolecules, or functional small molecules, leading to the creation of block copolymers, graft copolymers, or surface-functionalized materials. nih.govcmu.edunih.govelsevierpure.com

Polymerization MethodRole of this compound derivativeResulting Polymer ArchitecturePotential ApplicationReference
Ring-Opening PolymerizationInitiatorPolyester with terminal azideDrug delivery, biomaterials cmu.edu
Atom Transfer Radical Polymerization (ATRP)Functional InitiatorWell-defined polymer with α-azideFunctional materials, bioconjugation nih.govcmu.eduacs.orgacs.org
Surface GraftingSurface ModifierPolymer-grafted surface with azide functionalityBiocompatible coatings, sensors nih.govelsevierpure.com

Application in Bioconjugation and Molecular Labeling Strategies

The azide group of this compound is a bioorthogonal functional group, meaning it is unreactive towards most biological molecules. This property makes it an ideal tool for bioconjugation and molecular labeling using "click" chemistry. semanticscholar.orgnih.govnih.gov The CuAAC reaction allows for the specific and efficient covalent attachment of this compound to biomolecules, such as peptides, proteins, or nucleic acids, that have been modified to contain a terminal alkyne. nih.gov

This strategy can be used to introduce a label or a probe into a biological system for imaging or diagnostic purposes. The hydroxyl group on the this compound moiety could be further functionalized with a reporter group, such as a fluorophore or a biotin tag, either before or after the "click" reaction. This versatility allows for the design of a wide range of molecular probes for various applications in chemical biology and medicinal chemistry.

BiomoleculeLabeling StrategyApplicationReference
Alkyne-modified peptideCuAACPeptide imaging, drug targeting nih.gov
Alkyne-modified proteinCuAACProtein tracking, activity-based probes
Alkyne-modified DNA/RNACuAACNucleic acid labeling, diagnostics semanticscholar.org

Role as a Protecting Group in Complex Molecule Synthesis (e.g., Nucleosides)

In the multi-step synthesis of complex molecules like nucleosides, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. nih.govnih.govd-nb.inforesearchgate.net While there is no direct evidence of this compound being used as a protecting group for nucleosides, its structural features suggest potential in this area. The hydroxyl group of this compound could be used to protect a phosphate or hydroxyl group in a nucleoside.

The azide functionality could impart unique properties to the protecting group. For instance, it might be cleaved under specific reductive conditions that are orthogonal to other protecting groups present in the molecule. Furthermore, some azido-containing groups have been explored as photolabile protecting groups, where the cleavage is induced by light. d-nb.info This would allow for the selective deprotection of a specific functional group with high spatial and temporal control. However, further research is needed to explore the viability and efficiency of this compound or its derivatives as protecting groups in complex organic synthesis.

Functional Group to be ProtectedPotential Protecting GroupDeprotection MethodAdvantage
Hydroxyl (e.g., in a nucleoside)1-(3-azidophenyl)ethoxycarbonylReduction or Photolysis (hypothetical)Orthogonal cleavage conditions
Phosphate1-(3-azidophenyl)ethylReduction (hypothetical)Mild deprotection

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

In situ spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer real-time insights into the progress of chemical reactions involving 1-(3-azidophenyl)ethan-1-ol. These non-invasive techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby preserving the integrity of the reaction medium.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for tracking reactions in solution. For the synthesis or transformation of this compound, ¹H and ¹³C NMR can provide detailed structural information and quantitative data on the concentration of various species over time. For instance, in a typical reduction of a precursor ketone, the disappearance of the ketone's characteristic signals and the appearance of the alcohol's methine proton (CH-OH) and the corresponding carbon signal can be monitored.

Infrared (IR) Spectroscopy , particularly with the use of attenuated total reflectance (ATR) probes, is well-suited for monitoring changes in functional groups. The synthesis of this compound from its corresponding ketone, 1-(3-azidophenyl)ethan-1-one, can be followed by observing the disappearance of the strong carbonyl (C=O) stretching band (typically around 1680-1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹). Crucially, the characteristic azide (B81097) (N₃) asymmetric stretching vibration, a strong and sharp peak typically found in the 2100-2150 cm⁻¹ region, can be monitored to ensure its integrity throughout a given reaction.

Technique Key Functional Group/Proton Monitored Typical Chemical Shift (δ) / Wavenumber (cm⁻¹) Application in Monitoring Reactions of this compound
¹H NMRMethine proton (CH-OH)~4.9 ppm (quartet)Appearance confirms the formation of the alcohol product from the precursor ketone.
¹³C NMRCarbonyl carbon (C=O) of precursor~198 ppmDisappearance indicates the consumption of the starting ketone.
¹³C NMRMethine carbon (CH-OH)~70 ppmAppearance confirms the formation of the alcohol.
IR SpectroscopyAzide (N₃) stretch2100 - 2150 cm⁻¹Monitoring the presence and integrity of the azide functional group.
IR SpectroscopyHydroxyl (O-H) stretch3200 - 3600 cm⁻¹ (broad)Appearance indicates the formation of the alcohol.
IR SpectroscopyCarbonyl (C=O) stretch of precursor1680 - 1700 cm⁻¹Disappearance tracks the conversion of the starting ketone.

Mass Spectrometric Techniques for Intermediates and Product Characterization

Mass spectrometry (MS) is a vital analytical technique for the identification and structural elucidation of reaction intermediates and the final product, this compound. It provides information on the molecular weight and fragmentation patterns of analytes, which aids in confirming their identity.

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of the target molecule. For this compound (C₈H₉N₃O), the expected exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the product's identity.

During the synthesis, MS can be coupled with a separation technique like liquid chromatography (LC-MS) to identify transient intermediates. For example, in reactions involving the azide group, intermediates with different nitrogen-containing functionalities might be formed, and their presence can be detected by their unique mass-to-charge ratios (m/z). A common fragmentation pathway for aryl azides in mass spectrometry involves the loss of a nitrogen molecule (N₂), which would result in a characteristic fragment ion with a mass 28 Da less than the molecular ion.

Ion Formula Calculated m/z Significance
[M+H]⁺C₈H₁₀N₃O⁺164.0824Protonated molecular ion, confirming the molecular weight of the product.
[M+Na]⁺C₈H₉N₃NaO⁺186.0643Sodiated adduct, often observed in electrospray ionization.
[M-N₂]⁺C₈H₉NO⁺135.0684A characteristic fragment resulting from the loss of dinitrogen from the azide group.
[M-H₂O]⁺C₈H₇N₃⁺145.0691Fragment corresponding to the loss of a water molecule.

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral compound, possessing a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis or when investigating the stereospecificity of subsequent reactions. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. onyxipca.comphenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For secondary benzylic alcohols like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. nih.gov

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The ee is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. The development of a successful chiral HPLC method requires screening different chiral columns and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline separation of the enantiomers.

Parameter Description Typical Conditions for Analogs
Chiral Stationary PhaseThe enantiomerically pure material packed in the HPLC column.Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile PhaseThe solvent system that carries the analyte through the column.Hexane/Isopropanol mixtures
Flow RateThe speed at which the mobile phase is pumped through the column.0.5 - 1.5 mL/min
DetectionThe method used to detect the analyte as it elutes from the column.UV detection (typically at 254 nm due to the phenyl ring)

Future Directions and Grand Challenges in the Research of Azidophenyl Ethanol Derivatives

Development of More Sustainable and Greener Synthetic Protocols

A significant thrust in contemporary chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance safety. dergipark.org.tr For azidophenyl ethanol (B145695) derivatives, this translates to a move away from hazardous reagents and harsh reaction conditions towards more sustainable alternatives.

Key advancements in this area focus on several core strategies:

Safer Azidating Agents and Reaction Media: Traditional syntheses of aryl azides often involved potentially explosive diazonium salts. organic-chemistry.org A notable greener approach is the use of arenediazonium tosylates, which are significantly more stable, water-soluble, and react efficiently with sodium azide (B81097) in water at room temperature. organic-chemistry.org This method not only enhances safety but also simplifies product purification by avoiding metal catalysts. organic-chemistry.org The use of aqueous media, such as in the synthesis of 2-azido alcohols using Oxone® in aqueous acetonitrile, further underscores the shift towards environmentally friendly solvents. organic-chemistry.org Poly(ethylene glycol) (PEG-400) has also been successfully employed as a recyclable and effective medium for the synthesis of 2-azido alcohols. organic-chemistry.org

Energy-Efficient Synthesis: Microwave-assisted synthesis represents a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. mdpi.comnih.gov This technique reduces the volume of solvents needed, making it an ecologically sustainable approach for synthesizing heterocyclic compounds derived from azido (B1232118) precursors. mdpi.com

Biocatalysis: The use of enzymes, or biocatalysis, is emerging as a cornerstone of green synthesis, offering high selectivity under mild conditions. mdpi.comrsc.org For the synthesis of chiral azido alcohols, enzymatic processes are particularly attractive. For instance, a dual-enzyme cascade involving a styrene (B11656) monooxygenase (StyA) and a halohydrin dehalogenase (HHDH) enables the one-pot preparation of enantioenriched 2-azido-1-phenylethanols from styrenes. chemrevlett.com Lipases are also commonly used for the kinetic resolution of racemic β-azido alcohols, yielding enantiomerically pure compounds. organic-chemistry.org

The following table summarizes and compares various green synthetic protocols for the preparation of azido compounds.

ProtocolKey FeaturesAdvantagesCompound Class
Arenediazonium Tosylates Uses stable, water-soluble diazonium salts; reaction in water.Enhanced safety, high purity, quantitative yields, avoids metal catalysis. organic-chemistry.orgAryl Azides
Biocatalytic Cascade One-pot, dual-enzyme system (e.g., StyA and HHDH).High enantioselectivity, mild reaction conditions. chemrevlett.comChiral β-Azido Alcohols
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid heating.Shortened reaction times, higher yields, reduced solvent use. mdpi.comnih.govHeterocyclic Derivatives
PEG-400 Medium Employs poly(ethylene glycol) as a recyclable solvent.High yields, high regio- and stereoselectivity, environmentally benign. organic-chemistry.org2-Azido Alcohols
Copper-Catalyzed Azidation Uses CuI/diamine catalyst for azidation of aryl halides.Mild reaction conditions, high yields, can be performed at room temperature for aryl iodides. researchgate.netAryl Azides

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity—specifically regioselectivity, chemoselectivity, and enantioselectivity—is a paramount challenge in the synthesis of complex molecules like 1-(3-azidophenyl)ethan-1-ol and its derivatives. Future research will heavily focus on the design and application of innovative catalytic systems to control reaction outcomes with precision.

Transition Metal Catalysis: Copper-catalyzed reactions have proven effective for the synthesis of aryl azides from aryl halides. researchgate.net Future work will likely explore other earth-abundant and less toxic metals as catalysts. A significant challenge remains in the coupling of sterically hindered reaction partners, an area where novel ligand design could play a crucial role. researchgate.net Manganese-based catalysts have also shown promise in the aerobic oxidative hydroxyazidation of olefins to produce β-azido alcohols, offering a cost-effective and efficient method. organic-chemistry.org

Biocatalysis and Chemo-enzymatic Strategies: Enzymes, such as alcohol dehydrogenases (ADHs), lipases, and esterases, are powerful tools for achieving high enantioselectivity. rsc.orgnih.gov Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. Lipase-catalyzed DKR has been successfully applied to racemic β-azido alcohols to produce enantiomerically pure acetates. organic-chemistry.org The development of robust enzymes that can tolerate a wider range of substrates and organic solvents is a key area for future research.

Heterogeneous and Recyclable Catalysts: To improve the sustainability of synthetic processes, there is a strong emphasis on developing catalysts that can be easily separated from the reaction mixture and reused. An innovative example is a magnetic nanocatalyst (Fe3O4@SiO2@CS@POCl2-x) that efficiently catalyzes the ring-opening of epoxides with sodium azide to produce β-azido alcohols. orgchemres.org This catalyst can be easily recovered using a magnet and demonstrates the potential of designing multifunctional, eco-friendly catalytic systems. orgchemres.org

The table below details various catalytic systems and their performance in the synthesis of azido alcohols.

Catalyst SystemReaction TypeSelectivityAdvantages
MnBr2 Aerobic Oxidative Hydroxyazidation of OlefinsHigh regioselectivity (azide adds to the less hindered carbon). chemrevlett.comInexpensive, uses air as terminal oxidant. chemrevlett.com
Cerium(III) chloride / NaN3 Ring-opening of EpoxidesHigh regioselectivity. organic-chemistry.orgMild conditions, excellent yields. organic-chemistry.org
Fe3O4@SiO2@CS@POCl2-x Ring-opening of Epoxides (Azidolysis)High regioselectivity. orgchemres.orgEnvironmentally friendly, magnetically recoverable, high yield. orgchemres.org
Lipase (B570770) B from Candida antarctica Kinetic Resolution of AlcoholsHigh enantioselectivity. rsc.orgProduces enantiomerically pure alcohols and esters. rsc.org
Alcohol Dehydrogenases (ADHs) Dynamic Kinetic Resolution of AldehydesExcellent enantioselectivity. nih.govHigh yields of single enantiomer alcohols. nih.gov

Expansion of Applications in Emerging Fields of Chemical Science

While azido compounds are well-established in click chemistry and as photoaffinity labels, the unique structure of this compound and its derivatives opens doors to novel applications in burgeoning areas of chemical science.

Medicinal Chemistry and Drug Discovery: The azido group is a versatile precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. mdpi.com For instance, azido-functionalized benzaldehydes are key starting materials for the diversity-oriented synthesis of quinazoline (B50416) derivatives, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.com The development of multicomponent reactions involving azido alcohols could provide rapid access to libraries of complex molecules for high-throughput screening. mdpi.com

Materials Science and Polymer Chemistry: The azide group's ability to participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes these compounds excellent building blocks for functional materials. Azidophenyl ethanol derivatives can be used to functionalize polymer surfaces, create novel hydrogels, or synthesize dendrimers with tailored properties. The hydroxyl group offers a secondary point for modification, allowing for the creation of bifunctional linkers for advanced materials.

Chemical Biology and Bioconjugation: Beyond their use in proteomics, azidophenyl ethanol derivatives could be employed in the development of sophisticated bioconjugation strategies. The ability to install this compact, bioorthogonal handle onto biomolecules enables researchers to track, visualize, and manipulate biological processes in living systems. Future applications could include the development of targeted drug delivery systems, where the azido group serves as a chemical handle to attach therapeutic agents to antibodies or other targeting moieties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.